tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is known for its unique structure, which includes a tert-butyl ester group, a hydroxypyrrolidine moiety, and an azetidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity .
Mechanism of Action
Target of Action
Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate is a complex organic compound. It is often used as a building block in the synthesis of various novel organic compounds.
Mode of Action
As a building block in organic synthesis, it likely interacts with other compounds to form new derivatives. These derivatives may have different modes of action depending on their structure and the targets they interact with.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate in the presence of a base . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs .
Chemical Reactions Analysis
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form various esters or amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine .
Scientific Research Applications
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate can be compared with similar compounds, such as:
Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring, which may result in different reactivity and biological activity.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound contains a piperazine ring, which can introduce additional hydrogen bonding interactions and alter its chemical properties.
Tert-butyl 3-((3-hydroxypyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate:
The uniqueness of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate lies in its specific combination of functional groups and ring structures, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSLFVFDMOBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737380 |
Source
|
Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-47-2 |
Source
|
Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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